Oxalyl chloride (C<sub>2</sub>Cl<sub>2</sub>O<sub>2</sub>) is a colorless, sharp-smelling liquid widely used as a reagent in organic synthesis []. It is the diacyl chloride derivative of oxalic acid, the simplest dicarboxylic acid. Due to its reactivity, oxalyl chloride plays a significant role in transforming carboxylic acids into their corresponding acyl chlorides [].
The Lewis structure of oxalyl chloride features a central carbon-carbon bond flanked by two carbonyl (C=O) groups, each doubly bonded to an oxygen atom. Terminal chlorine atoms are attached to each carbonyl carbon, resulting in the overall structure Cl-C(O)-C(O)-Cl.
Key features of the structure include:
Oxalyl chloride is primarily involved in the conversion of carboxylic acids to their corresponding acyl chlorides. This transformation is a crucial step in various organic syntheses [].
The reaction proceeds as follows:
RCOOH + (COCl)<sub>2</sub> → RCOCl + CO + HCl (Eq. 1) []
where R represents an alkyl or aryl group.
During the reaction, oxalyl chloride acts as a chlorinating agent. The electrophilic carbonyl carbons of oxalyl chloride react with the oxygen atom of the carboxylic acid, leading to the formation of an acyl chloride (RCOCl) and the evolution of carbon monoxide (CO) and hydrogen chloride (HCl) gases [].
Oxalyl chloride is a highly hazardous compound and should be handled with extreme caution in a well-ventilated fume hood. Here are some key safety concerns:
The reaction typically involves using Oxalyl chloride in conjunction with a catalyst, like N,N-dimethylformamide (DMF) . This reaction offers several advantages over alternative methods for acyl chloride synthesis, including:
Beyond its primary use in acyl chloride synthesis, Oxalyl chloride finds applications in other areas of scientific research:
Flammable;Corrosive;Acute Toxic;Irritant